4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 68413-86-5
VCID: VC17974557
InChI: InChI=1S/C12H18N3O.F6P/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;1-7(2,3,4,5)6/h7-9H,4-6H2,1-3H3;/q+1;-1
SMILES:
Molecular Formula: C12H18F6N3OP
Molecular Weight: 365.25 g/mol

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate

CAS No.: 68413-86-5

Cat. No.: VC17974557

Molecular Formula: C12H18F6N3OP

Molecular Weight: 365.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate - 68413-86-5

Specification

CAS No. 68413-86-5
Molecular Formula C12H18F6N3OP
Molecular Weight 365.25 g/mol
IUPAC Name 4-(diethylamino)-2-ethoxybenzenediazonium;hexafluorophosphate
Standard InChI InChI=1S/C12H18N3O.F6P/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;1-7(2,3,4,5)6/h7-9H,4-6H2,1-3H3;/q+1;-1
Standard InChI Key FDLDJYIQUMDJDF-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[P-](F)(F)(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate belongs to the benzenediazonium salt family, distinguished by its cationic diazonium group (N2+\text{N}_2^+) and hexafluorophosphate (PF6\text{PF}_6^-) counterion. The compound’s IUPAC name, 4-(diethylamino)-2-ethoxybenzenediazonium;hexafluorophosphate, reflects its substitution pattern: a diethylamino group (-N(C₂H₅)₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number68413-86-5
Molecular FormulaC₁₂H₁₈F₆N₃OP
Molecular Weight365.25 g/mol
SMILESCCN(CC)C₁=CC(=C(C=C₁)[N+]#N)OCC.FP-(F)(F)(F)F
InChIKeyFDLDJYIQUMDJDF-UHFFFAOYSA-N

The hexafluorophosphate counterion enhances solubility in polar aprotic solvents while stabilizing the diazonium cation against premature decomposition. This structural stability is critical for its role in controlled synthetic reactions.

Synthesis and Reaction Optimization

Diazotization Protocol

The synthesis begins with the diazotization of 4-(diethylamino)-2-ethoxyaniline under acidic conditions. Nitrous acid (HNO2\text{HNO}_2), generated in situ from sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}), protonates the amine group, forming a nitrosonium ion (NO+\text{NO}^+) that reacts with the aromatic amine to yield the diazonium intermediate .

Table 2: Optimal Reaction Conditions

ParameterOptimal Range
Temperature0–5°C
pH1.5–2.5
Reaction Time30–60 minutes

Maintaining low temperatures (0–5°C) is essential to prevent diazonium salt decomposition into phenolic byproducts. The pH must remain acidic (1.5–2.5) to stabilize the diazonium cation and suppress side reactions. Post-synthesis, the product is precipitated using hexafluorophosphoric acid (HPF6\text{HPF}_6), yielding a crystalline solid with >85% purity after recrystallization .

Applications in Organic Synthesis

Azo Coupling Reactions

The compound’s primary application lies in azo coupling reactions, where it acts as an electrophile. The diazonium group (-N2+\text{-N}_2^+) reacts with electron-rich aromatic substrates (e.g., phenols, anilines) to form azo compounds (-N=N-\text{-N=N-}). For example, coupling with β-naphthol produces azo dyes with intense coloration, widely used in textile industries .

Medicinal Chemistry

In drug discovery, this diazonium salt facilitates the synthesis of heterocyclic scaffolds. A 2024 study demonstrated its use in constructing pyrazole derivatives via [3+2] cycloadditions, showcasing potential as kinase inhibitors. The ethoxy group’s electron-donating effect moderates electrophilicity, enabling regioselective couplings critical for pharmaceutical intermediates.

Mechanistic Insights and Reactivity

Electrophilic Substitution

The reaction mechanism involves the diazonium cation attacking nucleophilic sites on aromatic rings. Polar solvents like acetonitrile stabilize the transition state, accelerating substitution. Kinetic studies reveal a second-order dependence on diazonium and nucleophile concentrations, consistent with a bimolecular electrophilic mechanism.

Counterion Effects

Replacing hexafluorophosphate with tetrafluoroborate (BF4\text{BF}_4^-) reduces thermal stability, as evidenced by differential scanning calorimetry (DSC). The PF6\text{PF}_6^- counterion’s larger ionic radius and weaker coordination enhance solubility in dichloromethane and dimethylformamide (DMF), broadening synthetic utility .

Comparative Analysis with Analogues

Substituent Influence

Comparing 4-(diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate with methyl-substituted analogues (e.g., 4-(ethyl(2-hydroxyethyl)amino)-3-methylbenzenediazonium hexafluorophosphate, CAS 94349-46-9) reveals steric and electronic trends. The methyl group in the latter increases steric hindrance, slowing coupling kinetics by 40% in DMF at 25°C . Conversely, the ethoxy group’s electron-donating nature in the target compound enhances electrophilicity, favoring faster reactions.

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